6-Amidino-2-naphthol

Overview

Description

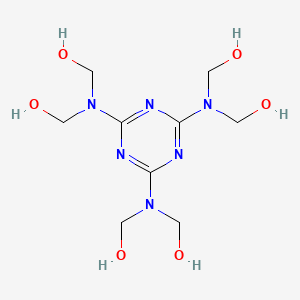

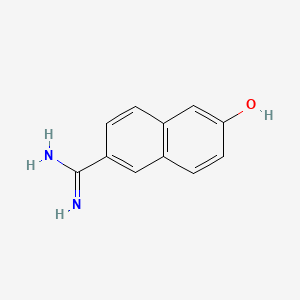

6-Amidino-2-naphthol is a chemical compound with the molecular formula C11H10N2O. It is known for its role as an intermediate in the synthesis of nafamostat mesylate, a potent serine protease inhibitor used in medical treatments. The compound is characterized by the presence of an amidino group attached to the naphthol structure, which contributes to its unique chemical properties .

Mechanism of Action

Target of Action

6-Amidino-2-naphthol primarily targets several serine proteases, including thrombin, Xa, and XIIa . These proteases play a crucial role in various physiological processes, such as coagulation and fibrinolytic systems, the kallikrein–kinin system, and the complement system .

Mode of Action

The compound interacts with its targets by inhibiting their activity. Specifically, this compound suppresses potassium influx in erythrocytes by inhibiting a Na-K ATPase dependent pathway .

Biochemical Pathways

The affected pathways primarily involve the regulation of potassium levels within the body. By inhibiting potassium influx in erythrocytes, this compound can influence the balance of potassium in the body .

Pharmacokinetics

It is known that the compound is a metabolite of nafamostat , a synthetic serine protease inhibitor. Nafamostat has a multiexponential decline in plasma with an average elimination half-life (t 1/2) of 1.39 hours . The average oral bioavailability of Nafamostat is between 0.95% and 1.59% .

Result of Action

The primary result of this compound’s action is the suppression of potassium influx in erythrocytes . This can lead to changes in potassium levels within the body, potentially influencing various physiological processes.

Biochemical Analysis

Biochemical Properties

6-Amidino-2-naphthol plays a significant role in biochemical reactions, particularly as an N-terminal derivatization reagent for improving peptide fragmentation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serine proteases such as urokinase-type plasminogen activator (uPA). The interaction involves the hydrolysis of nafamostat mesylate, resulting in the release of this compound . This interaction is crucial as it helps in understanding the inhibitory mechanisms of serine protease inhibitors.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to suppress potassium influx in erythrocytes by inhibiting a Na-K ATPase dependent pathway . This suppression can influence cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound, as a metabolite of nafamostat mesylate, has been shown to impact the stability of the canonical catalytic triad conformation in serine proteases, thereby affecting their activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, particularly enzymes. It binds to the specific pocket of urokinase-type plasminogen activator (uPA), disrupting the stable canonical catalytic triad conformation . This binding interaction inhibits the activity of the enzyme, providing a structural basis for the development of serine protease inhibitors. The hydrolysis of nafamostat mesylate by uPA results in the release of this compound, which further interacts with the enzyme, highlighting its role in enzyme inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it is stable under specific conditions but can degrade over time, affecting its long-term impact on cellular function . The stability and degradation of this compound are crucial factors to consider in in vitro and in vivo studies, as they can influence the outcomes of biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of nafamostat mesylate, which releases this compound upon hydrolysis, have been shown to cause toxic effects in animal models . These effects include suppression of potassium influx in erythrocytes and inhibition of Na-K ATPase dependent pathways . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as urokinase-type plasminogen activator (uPA). The hydrolysis of nafamostat mesylate by uPA results in the release of this compound, which then interacts with the enzyme, inhibiting its activity . This interaction highlights the role of this compound in metabolic pathways related to enzyme inhibition and regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. It has been observed to accumulate in specific cellular compartments, influencing its localization and activity . Understanding the transport and distribution mechanisms is crucial for determining the bioavailability and efficacy of this compound in biochemical applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. It has been shown to bind to the specific pocket of urokinase-type plasminogen activator (uPA), influencing the enzyme’s activity . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amidino-2-naphthol typically involves multiple steps starting from 6-hydroxy-2-naphthaldehyde. One common method includes the following steps :

Addition-Elimination Reaction: 6-hydroxy-2-naphthaldehyde reacts with hydroxylamine hydrochloride in dimethyl sulfoxide to form 6-cyano-2-naphthol.

Pinner Reaction: The 6-cyano-2-naphthol undergoes a Pinner reaction in a hydrochloric acid/methanol solution to yield 6-hydroxy-2-naphthalene imino methyl ester hydrochloride.

Aminolysis: Ammonia gas is introduced to carry out an aminolysis reaction, producing this compound.

Conversion to Methanesulfonate: The final step involves reacting this compound with sodium bicarbonate and methanesulfonic acid to obtain this compound methanesulfonate.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using safer and more efficient reagents, avoiding highly toxic substances like copper cyanide, and employing improved reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Amidino-2-naphthol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amidino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the amidino group under mild conditions.

Major Products

The major products formed from these reactions include quinones, amine derivatives, and various substituted naphthols .

Scientific Research Applications

6-Amidino-2-naphthol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: As an intermediate in the synthesis of nafamostat mesylate, it plays a crucial role in the development of anticoagulant and anti-inflammatory drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

6-Bromo-2-naphthol: Similar structure but with a bromine atom instead of an amidino group.

6-Cyano-2-naphthol: Contains a cyano group instead of an amidino group.

6-Methoxy-2-naphthol: Features a methoxy group in place of the amidino group.

6-Amino-2-naphthol: Has an amino group instead of an amidino group.

Uniqueness

6-Amidino-2-naphthol is unique due to its amidino group, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable as an intermediate in pharmaceutical synthesis and as a research tool in studying enzyme inhibition and other biochemical processes .

Properties

IUPAC Name |

6-hydroxynaphthalene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,14H,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKSSXOMKDEKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973765 | |

| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58200-88-7 | |

| Record name | 6-Amidino-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-Amidino-2-naphthol exert its inhibitory effects, and what are the downstream consequences?

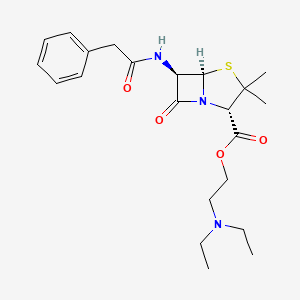

A1: this compound acts as a leaving group in protease inhibitors like nafamostat mesilate (FUT-175). [, ] These inhibitors, often esters of this compound and another pharmacologically active molecule, are hydrolyzed by carboxyl-esterases in vivo. [] While the intact molecules exhibit strong inhibitory effects against various proteases, it's crucial to note that this compound itself displays significantly weaker inhibitory activity compared to the parent compound. [, ] This difference in potency suggests a mechanism where the intact molecule, rather than the liberated this compound, is primarily responsible for the observed protease inhibition.

Q2: Could you provide the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C11H10N2O, and its molecular weight is 186.21 g/mol.

Q3: What can you tell us about the stability of this compound in aqueous solutions?

A3: In aqueous solutions, this compound, particularly as part of the compound FUT-187, undergoes hydrolysis to form 4-(4,5-dihydro-1H-imidazol-2-yl)amino]benzoic acid (IABA) and this compound. [] This hydrolysis follows pseudo-first-order kinetics. Notably, acidic conditions between pH 2 and pH 3 enhance the stability of FUT-187, while exposure to xenon light leads to its decomposition, yielding IABA, this compound, and a benzophenone derivative. []

Q4: What insights do we have into the pharmacokinetic properties of this compound, particularly its absorption, distribution, metabolism, and excretion?

A4: Studies using radiolabeled this compound, as part of FUT-187, have revealed crucial information about its pharmacokinetic profile. Following oral administration in rats, the compound exhibits higher blood levels of radioactivity compared to its counterpart IABA within FUT-187. [] This suggests that FUT-187 is readily hydrolyzed in vivo, and the this compound moiety might be more readily absorbed. Distribution studies show a high affinity for tissues like the liver, kidney, lung, and pancreas, with concentrations significantly exceeding those observed in blood. [] The compound undergoes metabolism primarily through conjugation, with glucuronide metabolites identified in urine. [, ] Excretion occurs mainly through the fecal route, indicating significant biliary elimination. [, ] Importantly, no significant accumulation in tissues was observed, even after repeated dosing. []

Q5: Have there been any studies investigating the toxicological profile and safety aspects of this compound?

A6: While detailed toxicological data specifically for this compound might be limited, it's important to recognize that this compound is a metabolite of drugs like nafamostat mesilate, which has a known safety and tolerability profile. [] Investigating the potential toxicity of this compound, particularly in comparison to its parent compounds, could offer valuable insights. This evaluation might involve assessing its effects on various organ systems and evaluating potential long-term consequences.

Q6: How is this compound typically analyzed and quantified in various matrices?

A7: While specific analytical methods for this compound are not extensively detailed in the provided research, it's plausible that techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry, are employed for its detection and quantification. These methods offer the sensitivity and selectivity needed to analyze this compound in complex biological matrices. Validating these analytical methods to ensure accuracy, precision, and specificity is critical for reliable data interpretation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

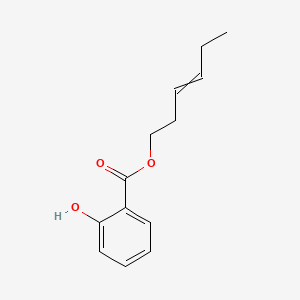

![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B1198805.png)